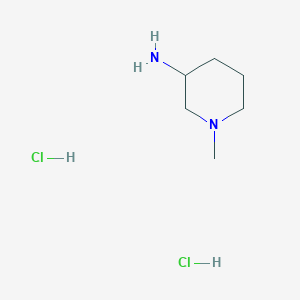

3-Amino-1-methylpiperidine dihydrochloride

Descripción

Significance of Substituted Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine ring is not merely a structural component but a versatile scaffold that allows for extensive functionalization, leading to compounds with unique three-dimensional shapes and diverse biological activities. rsc.org The strategic placement of substituents on the piperidine ring is crucial for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. While 1,4-disubstituted patterns are common due to more straightforward synthetic access, research has shown that introducing substituents at other positions can significantly enhance biological activity. acs.org

Substituted piperidines are fundamental intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. rsc.orgresearchgate.net The development of methodologies for their selective transformation is of high importance as it allows chemists to increase molecular diversity and explore new chemical spaces. rsc.orgwhiterose.ac.uk Synthetic approaches often focus on creating stereochemically complex piperidines, as the spatial arrangement of atoms is critical for biological function. bath.ac.uk Methods like gold-catalyzed annulation, diastereoselective reduction, and asymmetric synthesis are employed to achieve high levels of control over the structure of these valuable scaffolds. ajchem-a.comresearchgate.net

The table below highlights representative examples of substituted piperidine scaffolds and their significance.

| Substituted Piperidine Scaffold | Significance in Organic Synthesis & Medicinal Chemistry |

| 2-Substituted Piperidines | Key intermediates for alkaloids like sedamine and serve as building blocks for increasing molecular diversity. rsc.orgresearchgate.net |

| 4-Piperidones | Versatile precursors for synthesizing analogues of drugs like Donepezil, used in Alzheimer's treatment. acs.org |

| Polyhydroxypiperidines (Aza-sugars) | Exhibit glycosidase inhibitory activity, making them targets for therapeutic applications. bath.ac.uk |

| Chiral 3-Aminopiperidines | Crucial chiral intermediates for synthesizing dipeptidyl peptidase-IV (DPP-IV) inhibitors used in anti-diabetic agents. google.combeilstein-journals.org |

Strategic Role of 3-Amino-1-methylpiperidine Dihydrochloride (B599025) as a Synthetic Intermediate and Building Block

Within the vast family of piperidine derivatives, 3-Amino-1-methylpiperidine dihydrochloride holds a strategic position as a specialized building block in organic synthesis. It provides a pre-functionalized, chiral piperidine core that chemists can incorporate into larger, more complex molecules. The "dihydrochloride" form indicates that it is supplied as a stable salt, which is common for amines to improve their handling and stability.

The structure of 3-Amino-1-methylpiperidine is notable for containing two distinct nitrogen atoms: a tertiary amine integrated into the ring (the N-methyl group) and a primary amine substituent at the 3-position. This dual functionality offers chemists differential reactivity. The primary amino group can be readily used for forming amides, sulfonamides, or imines, or can act as a nucleophile in various coupling reactions without affecting the tertiary amine within the ring.

This compound is a derivative of the highly valuable 3-aminopiperidine scaffold, which is a key intermediate in the synthesis of several modern pharmaceuticals. beilstein-journals.orggoogle.com Specifically, the chiral (R)-enantiomer of 3-aminopiperidine is a critical component for dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. google.comgoogle.com this compound serves as a readily available synthetic equivalent, providing a specific substitution pattern that can be exploited in drug discovery programs to create novel analogues with potentially improved properties.

The table below details the chemical properties of this specific building block.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 894808-73-2 scbt.com |

| Molecular Formula | C₆H₁₄N₂·2HCl scbt.com |

| Molecular Weight | 187.11 g/mol scbt.com |

| Chirality | Exists in chiral forms, with the (R)- and (S)-enantiomers being important synthetic targets. cymitquimica.comchemicalbook.com |

Its role as a synthetic intermediate is to provide a rigid, three-dimensional fragment that can introduce specific spatial arrangements into a target molecule, influencing its interaction with biological targets like enzymes or receptors. cymitquimica.com The development of synthetic routes to access enantiomerically pure forms of this and related aminopiperidines is an active area of research, employing techniques from classical resolution to modern biocatalytic methods using transaminases. beilstein-journals.orggoogle.comscispace.com

Propiedades

Número CAS |

894808-73-2 |

|---|---|

Fórmula molecular |

C6H15ClN2 |

Peso molecular |

150.65 g/mol |

Nombre IUPAC |

1-methylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C6H14N2.ClH/c1-8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H |

Clave InChI |

ZITWMUMOQKHNHW-UHFFFAOYSA-N |

SMILES |

CN1CCCC(C1)N.Cl.Cl |

SMILES canónico |

CN1CCCC(C1)N.Cl |

Origen del producto |

United States |

Synthetic Methodologies for 3 Amino 1 Methylpiperidine Dihydrochloride and Its Enantiomers

Direct Synthesis Strategies of 3-Amino-1-methylpiperidine Dihydrochloride (B599025)

Direct synthesis strategies aim to assemble the target molecule efficiently from readily available precursors. Reductive amination protocols are a cornerstone of this approach, providing a powerful method for forming the C-N bonds necessary to build the substituted amine structure.

Reductive amination, also known as reductive alkylation, is a versatile method that transforms a carbonyl group into an amine through an intermediate imine. wikipedia.org This one-pot reaction is widely utilized due to its efficiency and the use of mild reducing agents that are selective for the iminium ion over the initial carbonyl compound. wikipedia.orgchemicalbook.com

A well-documented method for the synthesis of the N-methyl group on the piperidine (B6355638) ring involves a reductive amination reaction using formaldehyde (B43269) as the carbon source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This protocol is particularly effective when starting from a 3-aminopiperidine precursor that is protected at the 3-amino position, for instance, with a tert-butoxycarbonyl (Boc) group.

The synthesis of (R)-3-Amino-1-methylpiperidine provides a specific example of this approach. The process begins with (R)-tert-butyl piperidin-3-ylcarbamate. Sodium cyanoborohydride is added to a mixture of the protected amine and an aqueous solution of formaldehyde in methanol at a reduced temperature (0 °C). chemicalbook.com The reaction mixture is then allowed to warm to room temperature and stirred overnight to ensure the formation of the N-methylated intermediate. chemicalbook.com Following the reaction, the intermediate is isolated and then subjected to deprotection, typically using a strong acid like hydrochloric acid in dioxane, to remove the Boc group. This final step yields the desired product, 3-Amino-1-methylpiperidine, which is then isolated as its dihydrochloride salt. chemicalbook.com A notable yield of 72% for the final solid product has been reported for this two-step sequence. chemicalbook.com

| Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product | Reported Yield |

|---|---|---|---|---|---|---|---|

| 1 (N-methylation) | (R)-tert-butyl piperidin-3-ylcarbamate | Formaldehyde (30% aq.), Sodium cyanoborohydride | Methanol | 0 °C to Room Temp. | Overnight | (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate | Not isolated (used directly) |

| 2 (Deprotection) | (R)-tert-butyl (1-methylpiperidin-3-yl)carbamate | 4N HCl in dioxane | Methanol | Room Temp. | 6 hours | (R)-3-Amino-1-methylpiperidine Dihydrochloride | 72% (over 2 steps) |

While sodium cyanoborohydride is effective, concerns over its toxicity and the potential for cyanide in waste streams have led to the adoption of alternative reducing agents. mdma.ch Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a widely used substitute, valued for its mildness, selectivity, and improved safety profile. chemicalbook.commdma.chorganic-chemistry.org It is particularly suitable for reductive aminations and can be used in a one-pot procedure where the carbonyl compound, amine, and reducing agent are combined. organic-chemistry.org

Sodium triacetoxyborohydride is a less powerful reducing agent than sodium borohydride and selectively reduces iminium ions much faster than ketones or aldehydes. wikipedia.orgchemicalbook.com This selectivity is crucial for direct reductive amination, ensuring that the carbonyl starting material is not prematurely reduced. chemicalbook.com The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF). chemicalbook.commdma.ch The addition of acetic acid can be used to catalyze the formation of the imine intermediate. organic-chemistry.org This reagent tolerates a wide range of functional groups, making it a versatile choice in complex syntheses. mdma.ch In the context of synthesizing 3-Amino-1-methylpiperidine, NaBH(OAc)₃ could be employed in a similar fashion to NaBH₃CN for the N-methylation step, offering a safer and often more efficient alternative. nih.gov

| Parameter | Typical Condition |

|---|---|

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Stoichiometry | 1.5 - 2.0 equivalents |

| Solvents | 1,2-dichloroethane (DCE), Tetrahydrofuran (THF) |

| Catalyst | Acetic Acid (optional, especially for ketones) |

| Temperature | Room Temperature |

Convergent syntheses involve the preparation of key intermediates which are then combined to form the final product. These routes can be longer but often provide greater control over stereochemistry and allow for the synthesis of complex analogs.

A common strategy for synthesizing 3-aminopiperidine derivatives involves the use of N-Boc-3-piperidone as a key precursor. This approach allows for the introduction of the amino group at the 3-position through a reductive amination reaction. The Boc protecting group on the piperidine nitrogen serves to modulate reactivity and can be removed in a later step.

The general synthetic sequence begins with the reductive amination of N-Boc-3-piperidone with a suitable amine source, such as ammonia or a protected amine equivalent, to generate N-Boc-3-aminopiperidine. This transformation can be accomplished using various reducing agents, including sodium cyanoborohydride or sodium triacetoxyborohydride. researchgate.net Once the 3-amino group is installed, the piperidine nitrogen can be methylated. This is achieved through a second reductive amination using formaldehyde and a reducing agent, as previously described. chemicalbook.com The final step in the sequence is the removal of the Boc protecting group from the 3-amino position, which is typically accomplished under acidic conditions to yield the dihydrochloride salt of the target compound. This route is advantageous as it allows for the synthesis of enantiomerically pure products if a chiral reduction step is employed on the N-Boc-3-piperidone or if a chiral resolution is performed on an intermediate. nih.govresearchgate.net

An alternative multistep synthesis for 3-aminopiperidine compounds utilizes nitro-tetrahydropyridine precursors. google.com This method provides an efficient route to valuable 3-aminopiperidine intermediates, which can be further functionalized. The core of this strategy involves the creation of a nitropiperidine derivative that serves as a masked form of the desired amine.

A specific embodiment of this approach involves the synthesis of a 3-nitropiperidine-4-ol compound, which is a highly valuable intermediate. google.com The nitro group at the 3-position can subsequently be reduced to the primary amine. This reduction is typically carried out using catalytic hydrogenation. Following the reduction of the nitro group, the resulting 3-aminopiperidine can be N-methylated to afford the final product. This synthetic concept has been outlined in patent literature as a simple and efficient process for preparing 3-aminopiperidine compounds that are key intermediates for pharmaceutically active agents. google.com

Convergent Multistep Synthetic Routes

Enantioselective Synthesis and Chiral Resolution Techniques for 3-Amino-1-methylpiperidine Dihydrochloride

The generation of enantiomerically pure 3-Amino-1-methylpiperidine is a critical step in the synthesis of various pharmaceutically active compounds. Both enantiomers are valuable building blocks, with the (R)-enantiomer, in particular, serving as a key intermediate for dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the management of diabetes. beilstein-journals.orgnih.govepo.org Methodologies to achieve high enantiopurity include the separation of racemic mixtures (chiral resolution) and, more efficiently, the direct asymmetric synthesis from prochiral precursors. beilstein-journals.orgnih.gov Asymmetric synthesis strategies often employ transition metal catalysis or utilize starting materials from the chiral pool to establish the desired stereochemistry.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers a powerful and atom-economical approach to constructing chiral piperidine scaffolds. By employing chiral catalysts, it is possible to directly form the desired enantiomer of the piperidine ring from achiral starting materials, often with high levels of stereocontrol. Transition metals such as rhodium, copper, and ruthenium, complexed with chiral ligands, are frequently utilized for these transformations.

Rhodium-catalyzed asymmetric hydrogenation is a well-established and highly effective method for producing chiral piperidines. This approach typically involves the reduction of a prochiral precursor, such as a tetrahydropyridine or a substituted pyridine derivative, in the presence of a chiral rhodium catalyst.

One notable strategy involves the asymmetric hydrogenation of tetrasubstituted fluoroalkenes to create cis-fluorinated piperidines with high enantiomeric and diastereomeric purity. acs.org For instance, the reduction of a fluoroencarbamate precursor using a Rh(NBD)2(BF4) catalyst with a specific phosphine ligand (W003-1) resulted in the desired product with a 99.5:0.5 enantiomeric ratio. acs.org Ferrocene-type ligands like Josiphos and Walphos have also shown high reactivity and complete conversion in similar rhodium-catalyzed hydrogenations. acs.org

Another innovative approach is the rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cnresearchgate.net This method uses a chiral primary amine, such as (R)-1-phenylethylamine, under transfer hydrogenation conditions with a rhodium catalyst (e.g., [Cp*RhCl2]2) and formic acid as the hydrogen source. The process involves the replacement of the nitrogen atom from the original pyridine ring with the chiral amine, thereby inducing chirality in the final piperidine product with excellent selectivity. dicp.ac.cnresearchgate.net This technique avoids the need for high-pressure hydrogen gas and is scalable. dicp.ac.cnresearchgate.net

Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions provide a pathway to enantioenriched 3-substituted piperidines from pyridine precursors. nih.govsnnu.edu.cn This multi-step process involves the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine with an arylboronic acid, and a final reduction to yield the 3-substituted piperidine. nih.govsnnu.edu.cn

Table 1: Examples of Rhodium-Catalyzed Asymmetric Synthesis of Piperidine Derivatives

| Catalyst System | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Rh(NBD)₂(BF₄) / W003-1 | Tetrasubstituted Fluoroencarbamate | Asymmetric Hydrogenation | High enantioselectivity (99.5:0.5 er); forms cis-product. | acs.org |

| [Cp*RhCl₂]₂ | Pyridinium Salt | Reductive Transamination | Uses a chiral primary amine to induce chirality; avoids H₂ gas. | dicp.ac.cnresearchgate.net |

| Rhodium / Chiral Ligand | Phenyl pyridine-1(2H)-carboxylate | Asymmetric Reductive Heck | Cross-coupling with arylboronic acids; high yield and enantioselectivity. | nih.govsnnu.edu.cn |

Chiral copper catalysts are versatile and have been successfully applied in various asymmetric C-N bond-forming reactions, which are fundamental to synthesizing chiral amines. These methods are attractive due to the abundance and low toxicity of copper compared to other transition metals. researchgate.net

Copper(II)-bisoxazoline (Cu(II)-BOX) complexes, for example, have been developed as highly efficient bifunctional catalysts that can act as both a photoredox catalyst and a chiral Lewis acid. researchgate.net This system enables the light-induced enantioselective alkylation of imines under mild conditions to produce chiral amines, including those with challenging tetrasubstituted carbon stereocenters, with up to 98% enantiomeric excess (ee). researchgate.net

In the context of amine functionalization, copper-catalyzed asymmetric conjugate addition of Grignard reagents to unactivated enamides has been achieved with the aid of Lewis acids. nih.gov This protocol overcomes the low reactivity of enamides and allows for the synthesis of chiral β-substituted amides with excellent enantioselectivities. nih.gov

Additionally, the first copper-catalyzed asymmetric allylic C-H amination has been reported using N-arylhydroxylamines as the aminating agent. rsc.org With Cu(MeCN)4PF6 as a pre-catalyst and a chiral BINAM-derived ligand, this method delivers chiral N-aryl allylamines in good yields and enantioselectivities. rsc.org While not directly forming a piperidine ring, these copper-catalyzed methodologies for creating chiral C-N bonds are highly relevant for the functionalization of pre-existing piperidine precursors or in multi-step syntheses where the chiral amine is introduced onto a carbocyclic scaffold prior to ring formation.

Table 2: Applications of Chiral Copper Catalysts in Asymmetric Amine Synthesis

| Catalyst System | Substrate Type | Reaction Type | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Cu(II)-BOX Complexes | Imines | Photoredox Alkylation | Chiral amines with tetrasubstituted stereocenters | Bifunctional catalyst; mild, light-induced conditions; up to 98% ee. | researchgate.net |

| Chiral Copper / Lewis Acid | Enamides | Conjugate Addition | Chiral β-substituted amides | Overcomes low substrate reactivity; broad scope. | nih.gov |

| Cu(MeCN)₄PF₆ / Chiral Ligand | Alkenes | Allylic C-H Amination | Chiral N-aryl allylamines | Direct C-H functionalization; good yields and enantioselectivity. | rsc.org |

Ruthenium-based catalysts are highly effective for reductive amination, a cornerstone reaction in the synthesis of primary amines from carbonyl compounds. nih.govtib.eu The use of chiral ruthenium catalysts allows this transformation to be performed asymmetrically, providing direct access to enantiomerically enriched amines.

A catalytic system comprising ruthenium and a chiral phosphine ligand, such as C3-TunePhos, has been successfully employed for the direct asymmetric reductive amination of ketones. acs.org Using ammonium acetate as the nitrogen source and molecular hydrogen (H2) as the reductant, this method provides a user-friendly route to a wide array of chiral primary amines from alkyl aryl ketones with excellent enantiocontrol (>90% ee in most cases). acs.org Similarly, Ru-catalyzed asymmetric reductive amination has been extended to sterically hindered and diaryl ketones, yielding valuable chiral primary amines with high yields and enantiomeric excesses ranging from 93% to over 99%. nih.gov

The general mechanism for these reactions involves the initial condensation of the carbonyl compound with ammonia to form an imine intermediate. nih.gov Subsequently, this imine is hydrogenated by the active ruthenium catalyst to afford the primary amine. nih.gov This methodology is robust and has been demonstrated on a gram scale, highlighting its industrial applicability. nih.govtib.eu For the synthesis of 3-Amino-1-methylpiperidine, this approach could be applied to a suitably protected 3-piperidone precursor, followed by N-methylation.

Table 3: Ruthenium-Catalyzed Asymmetric Reductive Amination for Chiral Primary Amines

| Catalyst System | Substrate Type | Amine Source | Reductant | Product Scope | Key Features | Reference |

|---|---|---|---|---|---|---|

| Ruthenium / C₃-TunePhos | Alkyl aryl ketones | NH₄OAc | H₂ | Chiral primary amines | Excellent enantiocontrol (>90% ee); user-friendly. | acs.org |

| Ruthenium / Chiral Ligand | Diaryl & sterically hindered ketones | Ammonium salts | H₂ | Chiral primary diarylmethylamines | High yields and ee (93->99%); removable directing groups. | nih.gov |

| RuCl₂(PPh₃)₃ | Aldehydes/Ketones | NH₃ | H₂ | Broad range of primary amines | General (non-asymmetric) but highly versatile and scalable. | nih.govtib.eu |

Chiral Pool Synthetic Strategies

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products—such as amino acids, sugars, and terpenes—that can be used as starting materials in chemical synthesis. wikipedia.org This strategy leverages the inherent chirality of these natural building blocks to construct complex chiral molecules, often preserving the original stereocenter throughout the synthetic sequence. wikipedia.org

L-Malic acid, a dicarboxylic acid found in apples and other fruits, is a versatile and commonly used starting material in chiral pool synthesis. wikipedia.orgx-mol.net Its stereochemistry can be transferred to a target molecule through a series of chemical transformations.

A synthetic route to N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for the immunosuppressant drug tofacitinib, has been developed starting from L-malic acid. researchgate.net Although this specific molecule is a structural analogue and not the direct precursor to 3-Amino-1-methylpiperidine, the strategy demonstrates the utility of L-malic acid in constructing a chiral piperidine core. The synthesis involved 16 steps and produced the target compound with a total yield of 26% and an enantiomeric excess of over 98%. researchgate.net This approach firmly establishes the stereocenters of the piperidine ring based on the chirality of the starting L-malic acid. Other natural amino acids, such as D-ornithine and D-lysine, have also been used as chiral precursors for the synthesis of (R)-3-(Boc-amino)piperidine and its azepane analogue, respectively. researchgate.net

Diastereoselective Synthetic Pathways

Diastereoselective methods offer an elegant approach to chiral molecules by converting a prochiral substrate into a chiral product with a high degree of stereocontrol. This is often achieved through the use of a chiral auxiliary that directs the stereochemical outcome of a reaction.

A powerful strategy for the asymmetric synthesis of chiral amines involves the use of tert-butanesulfinamide as a chiral auxiliary. iupac.org This method relies on the condensation of the chiral sulfinamide with a ketone to form a chiral sulfinylimine. Subsequent reduction of this intermediate proceeds with high diastereoselectivity, dictated by the bulky tert-butanesulfinyl group, to afford the desired chiral amine after removal of the auxiliary.

In the context of synthesizing chiral 3-aminopiperidine derivatives, a common precursor is N-Boc-3-piperidone. The condensation of N-Boc-3-piperidone with an enantiomerically pure (S)- or (R)-tert-butanesulfinamide yields the corresponding chiral sulfinylimine. This intermediate can then be subjected to a reducing agent. The stereochemistry of the newly formed amino group is directed by the chiral auxiliary. Subsequent acidic removal of both the Boc and tert-butanesulfinyl protecting groups furnishes the desired enantiomer of 3-aminopiperidine, which can then be converted to the dihydrochloride salt.

The general three-step process for the asymmetric synthesis of amines using this methodology is:

Condensation of tert-butanesulfinamide with a carbonyl compound. nih.gov

Nucleophilic addition to the resulting N-tert-butanesulfinyl imine. nih.gov

Cleavage of the tert-butanesulfinyl group. nih.gov

This approach has been successfully applied to the synthesis of a wide array of chiral amines, demonstrating its versatility and reliability. yale.edu

| Starting Material | Chiral Auxiliary | Key Intermediate | Final Product (after deprotection) | Key Features |

|---|---|---|---|---|

| N-Boc-3-piperidone | (R)- or (S)-tert-Butanesulfinamide | Chiral N-tert-Butanesulfinyl imine | (R)- or (S)-3-Aminopiperidine | High diastereoselectivity in reduction step. |

Diastereomeric Salt Resolution Methods for Chiral Aminopiperidines

Classical resolution via diastereomeric salt formation remains a widely practiced and effective method for separating enantiomers on both laboratory and industrial scales. This technique involves reacting a racemic mixture of an amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

The choice of the resolving agent is crucial for the successful separation of enantiomers. For racemic 3-aminopiperidine, various chiral acids have been explored.

D-Mandelic Acid: A patented method describes the resolution of racemic 3-aminopiperidine amide using D-mandelic acid. In this process, D-mandelic acid is reacted with the racemic amine in an organic solvent mixture, such as methyl tert-butyl ether and isopropanol. patsnap.com The mixture is heated and then cooled, leading to the precipitation of the (R)-3-aminopiperidine D-mandelic acid salt, which can be isolated by filtration. patsnap.com This diastereomeric salt can then be treated with a base to liberate the free (R)-3-aminopiperidine.

| Racemic Amine | Chiral Acid | Solvent System | Isolated Diastereomeric Salt | Yield |

|---|---|---|---|---|

| 3-Piperidine amide | D-Mandelic Acid | Methyl tert-butyl ether / Isopropanol | (R)-3-Piperidine amide D-mandelic acid salt | 42.0% patsnap.com |

L-Tartaric Acid and its Derivatives: L-Tartaric acid and its derivatives are also commonly employed as resolving agents for amines. For instance, dibenzoyl-L-tartaric acid has been used in the resolution of 3-aminopiperidine. epo.org The process involves the formation of diastereomeric acid addition salts, which can then be separated based on their differential solubility. epo.org Similarly, L-(+)-tartaric acid has been shown to form diastereomeric complexes with aminonaphthols, which can be separated and then cleaved to yield the enantiomerically pure amines. scispace.com While a specific detailed procedure for 3-amino-1-methylpiperidine with L-tartaric acid is not provided in the searched literature, the general principle of forming and separating diastereomeric salts would apply. google.com

Advanced Synthetic Approaches to Piperidine Scaffolds Relevant to this compound

Modern synthetic organic chemistry offers a plethora of powerful tools for the construction of complex molecular architectures like the piperidine ring. Organometallic chemistry, in particular, has provided novel and efficient routes to these heterocyclic systems.

Organometallic reagents and catalysts have revolutionized the synthesis of piperidines by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The palladium-catalyzed Heck coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene. mdpi.com This reaction has been adapted for the construction of piperidine rings. For instance, a palladium-catalyzed reductive Heck coupling has been successfully employed to construct a highly substituted piperidine ring in the total synthesis of monoterpene indole alkaloids. nih.govnih.gov This approach avoids the use of more toxic and sensitive reagents like Ni(COD)2. nih.gov

While a direct application of the Heck coupling to form the 3-amino-1-methylpiperidine skeleton from acyclic precursors is not explicitly detailed in the provided search results, the methodology is highly relevant. A plausible strategy would involve an intramolecular Heck reaction of a suitably functionalized acyclic amine precursor containing both a vinyl or aryl halide and an alkene moiety. The palladium catalyst would facilitate the cyclization to form the piperidine ring. Subsequent functional group manipulations would then lead to the target 3-amino-1-methylpiperidine. The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, would be critical for achieving high yields and selectivities. rsc.org

| Component | Role in the Reaction | Example |

|---|---|---|

| Substrate | Acyclic precursor containing a halide and an alkene | N-methyl-N-(halovinyl)pent-4-en-1-amine derivative |

| Catalyst | Facilitates C-C bond formation | Pd(OAc)2, Pd/C mdpi.com |

| Ligand | Stabilizes the palladium catalyst and influences reactivity | Phosphine ligands (e.g., PPh3) |

| Base | Neutralizes the HX formed during the reaction | Triethylamine, Sodium carbonate |

| Solvent | Provides the reaction medium | DMF, Acetonitrile |

Organometallic Chemistry in Piperidine Ring Construction

Applications of Organozync Reagents

Organozinc reagents are pivotal in modern organic synthesis for forming carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions like the Negishi coupling. wikipedia.org This methodology can be applied to the synthesis of precursors for 3-Amino-1-methylpiperidine by functionalizing the piperidine ring at a specific position.

The general approach involves the preparation of a piperidylzinc reagent, which is then coupled with an organic halide. The organozinc intermediate is typically formed by the direct insertion of activated zinc metal into an organohalide or by transmetalation from an organolithium or Grignard reagent. For piperidine derivatives, a common strategy is the deprotonation of an N-protected piperidine (e.g., N-Boc-piperidine) using a strong base, followed by transmetalation with a zinc salt like ZnCl₂. The resulting organozinc species can then undergo Negishi coupling. researchgate.net

The reaction is catalyzed by a palladium(0) complex, often with specialized phosphine ligands. wikipedia.org A co-catalyst, such as a copper(I) species, may be required to facilitate the reaction with certain substrates, like aryl halides and triflates. nih.gov This approach allows for the introduction of various substituents onto the piperidine ring, which can then be further elaborated to the desired 3-amino-1-methyl functionality. The tolerance of organozinc reagents to various functional groups makes this a versatile method.

Table 1: Key Features of Negishi Coupling for Piperidine Functionalization

| Feature | Description | Reference |

| Reagents | Organozinc halide (e.g., piperidylzinc iodide), Organic halide or triflate | nih.gov |

| Catalyst | Palladium(0) complex (e.g., Cl₂Pd(dppf)) | nih.gov |

| Co-catalyst | Copper(I) species may be required. | nih.gov |

| Key Advantage | High functional group tolerance. | wikipedia.org |

| Application | Formation of C-C bonds at specific positions on the piperidine ring. | researchgate.net |

Ring-Opening of Activated Aziridines with Palladium-Trimethylenemethane Complexes

Palladium catalysis offers powerful tools for constructing and functionalizing heterocyclic systems. Two distinct palladium-catalyzed strategies relevant to the synthesis of functionalized amine structures are the ring-opening of aziridines and cycloadditions involving trimethylenemethane (TMM) complexes.

Palladium-Catalyzed Ring-Opening of Aziridines: Aziridines are three-membered saturated N-heterocycles that serve as valuable synthetic building blocks. Due to significant ring strain (approx. 27 kcal/mol), they readily undergo ring-opening reactions with various nucleophiles. nih.govresearchgate.net Palladium catalysis enables highly regioselective and stereospecific ring-opening cross-coupling reactions. The process typically starts with the oxidative addition of a Pd(0) complex to the C-N bond of the aziridine in an SN2 fashion, forming an azapalladacycle intermediate. nih.gov This intermediate can then react with a range of coupling partners, such as organoboron reagents, to yield β-functionalized amines. nih.gov

Palladium-Trimethylenemethane (Pd-TMM) Cycloadditions: Palladium-catalyzed [3+2] cycloadditions using trimethylenemethane (TMM) precursors are a well-established method for constructing five-membered rings. nih.govnih.govwikipedia.org The reaction involves the in situ generation of a Pd-TMM complex from a precursor like 3-acetoxy-2-trimethylsilylmethyl-1-propene. nih.govnih.gov This complex then reacts with a two-atom component (the acceptor), such as an electron-deficient olefin or an imine, to form a cyclopentane or pyrrolidine ring, respectively. wikipedia.orgnih.gov While [3+2] cycloadditions are most common, this methodology has been extended to higher-order cycloadditions such as [4+3] to form seven-membered rings. rsc.org

While both palladium-catalyzed aziridine ring-opening and Pd-TMM cycloadditions are powerful synthetic tools, a direct, documented application of Pd-TMM complexes specifically for the ring-opening of aziridines to form piperidines is not prevalent in the reviewed literature. These methodologies represent distinct palladium-catalyzed pathways for the synthesis of complex amines and heterocycles. nih.govacs.org

Intramolecular Cyclization Reaction Cascades

Constructing the piperidine ring through intramolecular cyclization is a highly effective strategy, often involving the formation of a key C-N or C-C bond in the final ring-forming step from an acyclic precursor.

Radical C-H Amination/Cyclization (Electrolytic and Transition Metal-Catalyzed)

Radical-mediated C-H amination provides a direct route to synthesize piperidines by converting a C-H bond into a C-N bond. This transformation relies on the generation of a nitrogen-centered radical which undergoes an intramolecular hydrogen atom transfer (HAT) from a specific C-H bond (typically at the δ-position for piperidine formation), followed by radical-radical recombination to close the ring.

Transition Metal-Catalyzed Methods: Copper complexes are commonly used to catalyze these reactions. nih.gov An N-centered radical can be generated from suitable precursors, such as N-fluoroamides. The chiral copper catalyst can control the enantioselectivity of the process, enabling the synthesis of chiral piperidines. nih.gov This approach has been successfully used to prepare δ-amino nitriles, which are valuable precursors that can be cyclized to form a variety of chiral piperidines. nih.gov

Electrolytic Methods: Organic electrosynthesis offers a green and sustainable alternative for generating the necessary radical intermediates without the need for chemical oxidants or catalysts. nih.gov Anodic oxidation can be used for intramolecular C-H amination/cyclization of linear amines to form piperidines. nih.gov This electrochemical approach has been demonstrated for the synthesis of piperidine and pyrrolidine derivatives in a flow microreactor, which allows for efficient and scalable production. nih.govbeilstein-journals.org

Table 2: Comparison of Radical C-H Amination/Cyclization Methods

| Method | Catalyst/Conditions | Key Features | Reference |

| Transition Metal-Catalyzed | Copper(I) or Copper(II) complexes | Enables asymmetric synthesis with chiral catalysts. | nih.govnih.gov |

| Electrolytic | Anodic oxidation in a flow microreactor | Green chemistry approach; avoids toxic reagents. | nih.govnih.gov |

Hydride Transfer-Mediated Cyclizations

Hydride transfer reactions can initiate intramolecular cyclization cascades to form piperidine rings. In a typical sequence, an intramolecular hydride shift triggers the formation of an intermediate that subsequently cyclizes. For example, the cyclization of alkene-bearing amides can be mediated by hydride transfer, leading to the formation of piperidines. nih.gov This process is often efficient in polar solvents like DMSO or DMF. nih.gov These reactions can be part of more complex cascades, enabling the diastereoselective synthesis of highly substituted or fused piperidine systems. nih.govacs.org

Reductive Amination Cyclization Sequences

Intramolecular reductive amination is a robust and widely used method for synthesizing piperidines. beilstein-journals.org This reaction typically involves the cyclization of a linear substrate containing both an amine and a carbonyl group (or a precursor that generates a carbonyl in situ). More commonly, it is a bimolecular reaction between a dicarbonyl compound (dialdehyde, diketone, or keto-aldehyde) and an amine source, such as ammonia or a primary amine, which proceeds through a double reductive amination sequence. chim.it

The process involves the initial formation of an imine or enamine intermediate, which then undergoes intramolecular cyclization. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present to reduce the cyclic iminium ion intermediate to the final piperidine ring. chim.itnih.gov This method is highly effective for synthesizing polyhydroxylated piperidines (iminosugars) from carbohydrate precursors. chim.itresearchgate.net

A one-pot, multi-enzyme cascade has also been developed for the synthesis of protected 3-aminopiperidine derivatives. This biocatalytic approach utilizes a galactose oxidase and an imine reductase to convert amino alcohols into the corresponding cyclic amines, offering a green and highly enantioselective route. rsc.orgnih.govsemanticscholar.org

Process Optimization and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and high product purity. For chiral syntheses, maintaining enantiomeric purity is a critical parameter.

Several large-scale preparations of (R)-3-aminopiperidine dihydrochloride have been documented, often starting from chiral precursors like (R)-2,5-diaminopentanoic acid hydrochloride. google.com One patented industrial process involves the cyclization of (R)-methyl-2,5-diaminopentanoate dihydrochloride to (R)-3-aminopiperidin-2-one hydrochloride, followed by reduction. google.com

Key Optimization and Scalability Parameters:

Reagent Selection: For the reduction step, highly reactive and pyrophoric reagents like lithium aluminum hydride (LiAlH₄) are effective but pose significant safety challenges on a large scale. Process development focuses on controlling the addition rate and temperature. In one kilogram-scale synthesis, LiAlH₄ in THF was added to the piperidinone precursor at temperatures between 10°C and 45°C. google.com

Solvent Choice and Work-up: The choice of solvent is critical for reaction efficiency, safety, and product isolation. Tetrahydrofuran (THF) is commonly used for LiAlH₄ reductions. google.com The work-up procedure on a large scale must be carefully designed to safely quench excess hydride and manage the resulting aluminum salts.

Temperature Control: Exothermic reactions, such as reductions with LiAlH₄, require robust cooling and temperature monitoring systems in jacketed reactors to prevent runaway reactions. The documented process involves heating the reaction mixture to between 45°C and 70°C after the initial addition to ensure complete conversion. google.com

Purification: The final dihydrochloride salt is often purified by crystallization. The choice of solvent for salt formation and crystallization is optimized to maximize yield and purity. For instance, (R)-3-aminopiperidine can be treated with concentrated hydrochloric acid, followed by crystallization to yield the dihydrochloride salt. google.com

Biocatalytic Routes: For enantiomerically pure products, biocatalytic methods offer significant advantages in terms of scalability and sustainability. The use of immobilized ω-transaminases for the asymmetric amination of a prochiral piperidone precursor provides high enantiomeric excess (>99%) and allows for the reuse of the biocatalyst, making the process more economical and environmentally friendly. beilstein-journals.org Optimization of such processes involves controlling pH, temperature, substrate/enzyme ratio, and cofactor regeneration.

Table 3: Example of a Scaled-Up Reduction Step for (R)-3-aminopiperidine

| Parameter | Condition | Rationale/Consideration | Reference |

| Starting Material | (R)-3-aminopiperidin-2-one hydrochloride | Chiral precursor for the final product. | google.com |

| Reducing Agent | Lithium aluminum hydride in THF | Powerful reducing agent for amide reduction. | google.com |

| Scale | >4 kg of starting material | Demonstrates industrial applicability. | google.com |

| Addition Temperature | 10°C - 45°C | Control of exothermic reaction. | google.com |

| Reaction Temperature | 45°C - 70°C | Ensure reaction completion. | google.com |

| Final Product | (R)-3-aminopiperidine dihydrochloride | Formed by reaction with HCl. | google.com |

Chemical Reactivity and Derivatization Studies of 3 Amino 1 Methylpiperidine Dihydrochloride

Functional Group Transformations and Aminopiperidine Reactivity

The presence of both primary and tertiary amines on the piperidine (B6355638) scaffold allows for selective modifications, enabling the synthesis of diverse derivatives. The reactivity of each nitrogen can be controlled by carefully selecting reagents and reaction conditions.

The primary amino group at the C-3 position is a key site for nucleophilic reactions, allowing for the straightforward introduction of various substituents. These transformations are fundamental for building more complex molecules and for creating libraries of compounds for biological screening.

Aroylation: The primary amine readily undergoes acylation with aroyl chlorides. For instance, the reaction of 3-aminopiperidine with benzoyl chloride under controlled, low-temperature conditions selectively yields benzoyl-3-aminopiperidine google.com. This reaction highlights the greater nucleophilicity of the primary amine compared to the sterically hindered tertiary amine of the ring. Such aroylation is often used to introduce a chromophore for analytical purposes, such as HPLC-UV detection, or as a step in the synthesis of more complex structures google.com.

Carbamation: The formation of carbamates is a common strategy for protecting the primary amino group, enhancing the compound's stability, and modifying its solubility. The tert-butoxycarbonyl (Boc) group is frequently employed. The synthesis of (R)-3-Amino-1-methylpiperidine can proceed from (R)-3-(Boc-Amino)piperidine, where the Boc group protects the primary amine while the secondary amine on the ring is methylated chemicalbook.com. This demonstrates the utility of carbamation in multi-step synthetic sequences. The N-Boc protected derivatives of 3-aminopiperidine are noted for their versatility, allowing for a wide range of selective modifications on the piperidine ring niscpr.res.in.

| Reaction Type | Reagent Example | Product Type | Significance | Reference |

|---|---|---|---|---|

| Aroylation | Benzoyl chloride | N-(1-methylpiperidin-3-yl)benzamide | Introduces an aromatic moiety; useful for analytical derivatization. | google.com |

| Carbamation | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | tert-Butyl (1-methylpiperidin-3-yl)carbamate | Protects the primary amine for subsequent reactions on the piperidine ring. | chemicalbook.comniscpr.res.in |

The tertiary nitrogen of the 1-methylpiperidine (B42303) ring is susceptible to oxidation, leading to the formation of an N-oxide. This transformation is a key step in certain synthetic methodologies aimed at functionalizing the piperidine ring. The oxidation of N-alkyl piperidines, including N-methyl derivatives, to their corresponding N-oxides can be achieved in excellent yields using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) acs.org.

The resulting N-oxide is a crucial intermediate in the Polonovski–Potier reaction. In the presence of an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA), the N-oxide rearranges to form an iminium ion acs.org. This in situ generation of a reactive iminium intermediate opens pathways for subsequent nucleophilic additions at the carbon atoms adjacent to the ring nitrogen (the α-positions), enabling selective C-H functionalization acs.org.

Design and Synthesis of Novel Substituted Piperidine Derivatives

3-Amino-1-methylpiperidine serves as a scaffold for the synthesis of more complex piperidine derivatives. Modifications can be targeted at the piperidine nitrogen, the ring carbons, or through the construction of entirely new ring systems.

While the starting compound is N-methylated, related synthetic strategies allow for the introduction of a wide variety of substituents at the piperidine nitrogen. A common method involves the cyclization of a linear precursor with a primary amine, which then becomes the N-substituent. For example, a multi-step synthesis starting from L-glutamic acid can produce various N-substituted 3-(N-Boc amino) piperidines by reacting a corresponding ditosylate intermediate with different primary amines niscpr.res.in. This approach allows for the incorporation of diverse functional groups at the N-1 position. Another key reaction is reductive amination of a piperidone precursor, which is a versatile method for creating N-substituted piperidines researchgate.net.

| N-Substituent | Synthetic Method | Precursor | Reference |

|---|---|---|---|

| Methyl | Reductive Amination | 3-(Boc-Amino)piperidine + Formaldehyde (B43269) | chemicalbook.com |

| Benzyl | Cyclization via Nucleophilic Substitution | Ditosylate + Benzylamine | niscpr.res.inresearchgate.net |

| Cyclohexyl | Cyclization via Nucleophilic Substitution | Ditosylate + Cyclohexylamine | niscpr.res.in |

Direct functionalization of the saturated carbocyclic framework of the piperidine ring presents a significant synthetic challenge. Modern methods have been developed to achieve selective C-H functionalization at the α-carbons (C-2 and C-6) of N-alkyl piperidines. One powerful strategy involves the oxidation of the piperidine nitrogen to an N-oxide, followed by a modified Polonovski–Potier reaction to generate an endo-cyclic iminium ion acs.org. This reactive intermediate can then be trapped in situ by a variety of carbon-based nucleophiles, leading to the formation of α-substituted N-alkyl piperidines acs.org.

Research has shown that this methodology is effective for N-methyl piperidines. Even with a substituent at the 3-position, the formation of the endo-iminium ion can occur at either the 2- or 6-position, allowing for the introduction of alkyl, aryl, or other functional groups at these sites acs.org. This approach enables the late-stage modification of complex molecules and expands the accessible chemical space for drug discovery acs.org.

The functional groups of 3-amino-1-methylpiperidine can be used to construct more complex molecular architectures, including poly-substituted and fused heterocyclic systems. The primary amine at C-3 can act as a nucleophile to form a new ring. For instance, reaction with a suitable dielectrophile could lead to the formation of a fused pyrazine (B50134) or diazepine (B8756704) ring.

Furthermore, the reactivity of the piperidine ring itself can be harnessed. The generation of iminium ions from piperidine derivatives is a known strategy for cyclization reactions that form complex, fused heterocyclic systems researchgate.net. While specific examples starting directly from 3-amino-1-methylpiperidine are not prevalent in the reviewed literature, the established reactivity patterns suggest its potential as a precursor for such structures. For example, intramolecular reactions involving a side chain attached to the 3-amino group could lead to the formation of bicyclic compounds, a common motif in natural products and pharmaceuticals. The synthesis of fused piperazine (B1678402) derivatives from primary amines demonstrates the feasibility of building up additional rings from an amino-functionalized core mdpi.com.

Applications of 3 Amino 1 Methylpiperidine Dihydrochloride and Its Derivatives in Academic Research

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of 3-aminopiperidine derivatives, combined with their stereochemical properties, renders them versatile starting materials or intermediates in the construction of intricate organic molecules.

The presence of a stereocenter at the C3 position of the piperidine (B6355638) ring makes enantiomerically pure forms of 3-aminopiperidines, such as (R)-3-aminopiperidine, highly sought-after intermediates in asymmetric synthesis. researchgate.net These chiral building blocks are instrumental in the production of a wide array of biologically active compounds where specific stereochemistry is critical for pharmacological activity. beilstein-journals.org

A prominent application is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used for treating type II diabetes. beilstein-journals.org Compounds like alogliptin (B1666894) and linagliptin (B1675411) utilize an (R)-3-aminopiperidine core to achieve their therapeutic effect. The precise spatial arrangement of the amino group is essential for the molecule's interaction with the DPP-IV enzyme. Numerous synthetic strategies have been developed to produce these chiral aminopiperidine precursors in high enantiomeric purity, including resolution of racemic mixtures and asymmetric synthesis from prochiral compounds, underscoring their value in the pharmaceutical industry. beilstein-journals.org

Piperidine-containing compounds are one of the most important building blocks for drug construction. nih.gov The 3-aminopiperidine scaffold serves as a versatile platform for the synthesis of more complex, fused, or substituted heterocyclic systems. Its amino group can be readily derivatized or used as a nucleophile to participate in ring-forming reactions.

One notable example is the synthesis of substituted xanthine (B1682287) derivatives. Research has demonstrated the direct incorporation of the 3-aminopiperidine moiety into the C8 position of the xanthine core. researchgate.netgoogle.com In these syntheses, a halogenated xanthine precursor reacts with a chiral 3-aminopiperidine, such as (R)-3-aminopiperidine, to form 8-(3-amino-piperidin-1-yl)-xanthines. google.com This reaction highlights the utility of the aminopiperidine as a nucleophilic component for building larger, pharmacologically relevant heterocyclic structures.

Role in Medicinal Chemistry Research and Ligand Design

The structural characteristics of the 3-amino-1-methylpiperidine scaffold are well-suited for interactions with biological targets, making it a privileged structure in medicinal chemistry for the design of enzyme inhibitors and receptor ligands.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that regulates the levels of endogenous fatty acid amides like the endocannabinoid anandamide, making it a significant target for pain and inflammation therapies. nih.govwikipedia.org The piperidine ring is a key structural feature in a class of highly potent and selective FAAH inhibitors. nih.govnih.gov

Piperidine and piperazine-based ureas have been identified as effective irreversible inhibitors that form a covalent adduct with the enzyme. nih.gov For instance, Pfizer developed the inhibitor PF-3845, a compound whose piperidine portion occupies the acyl chain-binding pocket of the FAAH enzyme. nih.gov The constrained cyclic nature of the piperidine ring is thought to contribute to the conformational strain of the urea (B33335) functionality within the enzyme's active site, facilitating the covalent modification of the catalytic serine residue and leading to potent inhibition. nih.gov

| Compound Class | Representative Compound | Target Enzyme | Mechanism of Action |

| Piperidine Carboxamides | PF-750 | FAAH | Irreversible Covalent Inhibition |

| Piperidine Ureas | PF-3845 | FAAH | Irreversible Covalent Inhibition |

| Piperazine (B1678402) Carboxamides | JNJ-1661010 | FAAH | Reversible Inhibition |

σ1 Receptor Ligands

The sigma-1 (σ1) receptor is a unique ligand-regulated chaperone protein involved in numerous neurological processes, making it a target for various CNS disorders. nih.gov The piperidine scaffold is a well-established pharmacophore for high-affinity σ1 receptor ligands. researchgate.net

Specifically, derivatives of 1-methylpiperidine (B42303) have been shown to exhibit high affinity for the σ1 receptor with considerable selectivity over the σ2 subtype. researchgate.net Molecular modeling studies suggest that the N-methyl group on the piperidine ring enhances lipophilic interactions within the σ1 receptor binding pocket. researchgate.net The basic nitrogen of the piperidine ring is a crucial feature, often forming a key salt bridge interaction with the Glu172 residue in the receptor's binding site. nih.gov

| Compound Scaffold | Example Derivative | σ1 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) |

| 4-(2-Aminoethyl)piperidine | Derivative 4a | 31 | 18 |

| 4-(2-Aminoethyl)-1-methylpiperidine | Derivative 20a | 1.8 | 133 |

| 4-(2-Aminoethyl)-1-methylpiperidine | Derivative 21a | 0.93 | 129 |

| 4-(2-Aminoethyl)-1-methylpiperidine | Derivative 22a | 0.54 | 222 |

Data adapted from studies on aminoethyl-substituted piperidine derivatives. researchgate.net

Trace Amine-Associated Receptor 1 (TAAR1) Modulators

TAAR1 is a G protein-coupled receptor that responds to endogenous trace amines and is implicated in neuropsychiatric disorders such as schizophrenia. frontiersin.orgnih.gov The development of TAAR1 modulators is an active area of research. nih.gov While direct synthesis of TAAR1 ligands from 3-amino-1-methylpiperidine is not extensively documented in the reviewed literature, the structural motifs common to TAAR1 agonists often include substituted amine heterocycles. Given the receptor's role in modulating monoaminergic systems, scaffolds like 3-aminopiperidine, which are structurally related to classical biogenic amines, represent logical and valuable starting points for the design of novel TAAR1 ligands. nih.gov

Xanthine Derivatives

The xanthine scaffold is the core of many clinically used drugs, including agents that act as adenosine (B11128) receptor antagonists or phosphodiesterase inhibitors. biointerfaceresearch.com The functionalization of the xanthine nucleus is a key strategy for developing new therapeutic agents. As previously mentioned, 3-aminopiperidine derivatives are used to synthesize novel 8-substituted xanthine compounds. researchgate.netgoogle.com A method for producing chiral 8-(3-amino-piperidin-1-yl)-xanthines involves the reaction of an 8-bromo-xanthine with (R)-3-aminopiperidine, demonstrating the role of the aminopiperidine as a key precursor for these complex heterocyclic drugs. google.com

Tofacitinib Intermediates

Tofacitinib is a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases. derpharmachemica.comunl.pt A critical component of the Tofacitinib structure is a chiral, disubstituted piperidine ring. The synthesis of this drug relies heavily on a key intermediate derived from the 3-aminopiperidine scaffold. wipo.intgoogle.comgoogle.com

The specific synthon required is a (3R,4R)-4-methyl-3-(methylamino)piperidine derivative. unl.pt The majority of reported large-scale syntheses of Tofacitinib focus on the efficient and stereoselective preparation of this crucial piperidine intermediate. derpharmachemica.comunl.pt This highlights the pivotal role of the 3-aminopiperidine framework as a foundational precursor in the synthesis of this significant pharmaceutical agent.

Applications in Peptide Chemistry and Biomimetic Analog Synthesis

In the realm of academic research, 3-Amino-1-methylpiperidine dihydrochloride (B599025) and its parent compound, 3-aminopiperidine, serve as valuable building blocks in the design and synthesis of novel peptide analogs and biomimetic structures. The incorporation of the piperidine scaffold into peptide backbones is a strategic approach to introduce conformational constraints, enhance proteolytic stability, and modulate biological activity. This strategy is a cornerstone of peptidomimetic chemistry, which aims to develop molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.govnih.gov

The piperidine ring, when integrated into a peptide sequence, rigidifies the backbone compared to the flexibility of a natural peptide chain. nih.gov This reduction in conformational freedom can lead to a higher affinity for biological targets by pre-organizing the molecule into a bioactive conformation, which can be advantageous for drug design. nih.gov

A significant area of application for 3-aminopiperidine derivatives is in the creation of peptide mimics where the piperidine moiety replaces a natural amino acid residue. A notable example is the substitution of a glycine (B1666218) residue with a 3-aminopiperidine unit. nih.govacs.org This modification introduces a new stereogenic center and alters the local polarity and hydrogen bonding capabilities of the peptide analog, which can influence its interaction with protein targets. acs.org

Detailed research into the development of inhibitors for the bacterial cysteine protease IdeS, an enzyme produced by Streptococcus pyogenes, illustrates this application. acs.orgacs.org Researchers synthesized a series of peptide analogues in which a piperidine moiety was used to mimic a glycine residue at the enzyme's cleavage site in Immunoglobulin G (IgG). acs.org The synthesis of these biomimetic analogs was achieved through an efficient route involving the reductive amination of an N-protected 3-piperidone with an amino acid ester, followed by standard peptide coupling steps. nih.govacs.org

The study found that while the original short peptides showed no inhibitory activity, several of the piperidine-containing peptide analogues were effective inhibitors of IdeS. acs.orgacs.org This demonstrates the potential of using 3-aminopiperidine-based scaffolds to develop novel enzyme inhibitors. The inhibitory effects of these synthetic analogues were evaluated, and the findings highlighted specific structures with significant activity.

The table below summarizes the research findings for a selection of the synthesized 3-aminopiperidine-based peptide analogues and their inhibitory activity against the IdeS enzyme.

| Compound | Structure Description | Inhibitory Activity against IdeS |

|---|---|---|

| (S)-pipG ((S)-3) | A peptide analogue where a piperidine moiety replaces a glycine residue. | Identified as an active inhibitor. acs.org |

| (R)-LpipG ((R)-7) | An N-terminally extended peptide analogue with a piperidine moiety. | Showed significant inhibitory activity. acs.org |

| (R)-pipGP ((R)-16) | A C-terminally extended peptide analogue. | One of the most potent inhibitors identified in the study. acs.org |

| (S)-pipGP ((S)-16) | The (S)-enantiomer of the C-terminally extended peptide analogue. | Demonstrated notable inhibitory activity. acs.org |

| (S)-LpipGP ((S)-18) | A peptide analogue with both N- and C-terminal extensions. | Showed strong inhibitory potential against IdeS. acs.org |

These findings underscore the utility of 3-aminopiperidine derivatives as scaffolds in the rational design of peptidomimetics. By replacing specific amino acid residues, researchers can create biomimetic analogs with tailored biological activities, paving the way for the development of new therapeutic agents. acs.org

Analytical Methodologies for Characterization and Purity Assessment of 3 Amino 1 Methylpiperidine Dihydrochloride

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Amino-1-methylpiperidine dihydrochloride (B599025) and confirming its molecular weight.

NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

For 3-Amino-1-methylpiperidine dihydrochloride, the ¹H NMR spectrum would be expected to show distinct signals for the N-methyl protons, the proton at the C3 position (methine proton), and the various methylene (B1212753) protons on the piperidine (B6355638) ring. google.comchemicalbook.com The N-methyl group would appear as a singlet, while the protons on the piperidine ring would exhibit complex multiplets due to spin-spin coupling. chemicalbook.com The presence of the dihydrochloride salt would also influence the chemical shifts, particularly for protons near the nitrogen atoms.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine Ring Protons (CH₂, CH) | ~1.8 - 3.8 | Multiplets (m) |

| N-Methyl Protons (N-CH₃) | ~2.8 | Singlet (s) |

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity. The molecular formula of 3-Amino-1-methylpiperidine is C₆H₁₄N₂, corresponding to a molecular weight of approximately 114.19 g/mol for the free base. nist.gov The dihydrochloride salt has a molecular weight of approximately 187.11 g/mol . scbt.comlgcstandards.com

Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would typically detect the protonated molecule of the free base, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 115. google.com This confirms the molecular weight of the core structure and can also be used to assess purity by detecting ions corresponding to potential impurities.

Q & A

Q. How should 3-Amino-1-methylpiperidine dihydrochloride be safely stored and handled in laboratory settings?

Methodological Answer:

- Storage: Store in a dry environment at 2–8°C, avoiding exposure to moisture and heat. Use airtight containers to prevent dust formation .

- Handling: Wear NIOSH-approved gloves (e.g., nitrile) and safety goggles. Ensure adequate ventilation or use fume hoods to minimize inhalation risks. Avoid skin contact by following proper glove removal protocols .

- Spill Management: Isolate the area, use non-sparking tools to collect spilled material, and dispose of it as hazardous waste. Avoid water jets to prevent aerosolization .

Q. What analytical techniques are recommended for verifying the purity of this compound?

Methodological Answer:

- Chromatography: Use HPLC with UV detection (e.g., 254 nm) to assess purity. Compare retention times with reference standards .

- Spectroscopy: Confirm molecular identity via -NMR (e.g., δ 2.8–3.2 ppm for piperidine protons) and FT-IR (N-H stretches at ~3200 cm) .

- Crystallography: For structural confirmation, X-ray diffraction can resolve monoclinic crystal systems (space group P21/c or P21/n), as seen in related dihydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the cytotoxicity and therapeutic efficacy of dihydrochloride compounds in cell culture versus in vivo models?

Methodological Answer:

- Experimental Design: Use parallel in vitro (e.g., fibroblast cultures) and in vivo (e.g., murine wound healing) assays. For example, octenidine dihydrochloride showed no cytotoxicity in vivo despite in vitro fibroblast inhibition, highlighting the need for multi-model validation .

- Dose Optimization: Test sub-cytotoxic concentrations in vitro (e.g., IC values) and correlate with in vivo therapeutic doses. Adjust for bioavailability differences using pharmacokinetic profiling .

- Mechanistic Studies: Employ transcriptomics to identify pathways altered in vitro but compensated in vivo (e.g., oxidative stress response genes) .

Q. What factors influence the selection of dihydrochloride over hydrochloride salt forms in pharmacological studies?

Methodological Answer:

- Solubility and Bioavailability: Dihydrochloride salts often exhibit higher aqueous solubility (e.g., 50–100 mg/mL in PBS) due to increased ionic interactions, enhancing bioavailability in oral formulations .

- Stability: Dihydrochloride forms may resist hydrolysis under acidic conditions (e.g., gastric pH) compared to monohydrochlorides, as seen in shelf-life studies .

- Synthetic Feasibility: Evaluate counterion stoichiometry during salt formation. Use pH titration to optimize protonation states of amine groups .

Q. How should in vivo studies be designed to assess the therapeutic potential of this compound in oncology or antimicrobial applications?

Methodological Answer:

- Model Selection: For antimicrobial studies, use burn wound models infected with P. aeruginosa to test colonization inhibition, as demonstrated with octenidine dihydrochloride . For oncology, employ xenograft models (e.g., lung neoplasia in mice) with subcutaneous or intraperitoneal dosing .

- Dosing Regimens: Administer compounds at 12-hour intervals to maintain plasma concentrations above the minimum effective dose (e.g., 100 µg/g body weight for antipain dihydrochloride) .

- Endpoint Analysis: Quantify bacterial load via CFU counts or tumor volume reduction. Pair with histopathology to assess tissue-specific effects .

Q. What strategies mitigate batch-to-batch variability in dihydrochloride compound synthesis?

Methodological Answer:

- Process Control: Standardize reaction conditions (e.g., temperature: 25°C ± 2°C; pH: 3.0–3.5) during hydrochloride salt formation .

- Quality Control: Implement in-process checks (e.g., TLC monitoring) and post-synthesis validation via elemental analysis (C, H, N ± 0.4%) .

- Scale-Up Protocols: Use continuous flow reactors to enhance reproducibility, as applied in the synthesis of structurally similar piperidine derivatives .

Data Contradiction Analysis

Q. How can conflicting results between antimicrobial activity assays (e.g., disk diffusion vs. broth microdilution) be addressed?

Methodological Answer:

- Assay Optimization: Standardize inoculum density (e.g., 1–5 × 10 CFU/mL) and solvent controls (e.g., DMSO ≤1% v/v) to reduce variability .

- Comparative Studies: Cross-validate using multiple methods. For instance, octenidine dihydrochloride showed consistent anti-Pseudomonas activity in both agar dilution and time-kill assays .

- Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers and ensure n ≥ 6 replicates per condition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.